![molecular formula C23H28N4O6S B2567825 methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate CAS No. 899949-05-4](/img/structure/B2567825.png)
methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate
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Overview
Description
MTAB is a chemical compound with the molecular formula C23H28N4O6S and a molecular weight of 488.56. It has been of recent research interest due to its potential applications in various fields.
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the MTAB structure, has been a subject of recent research . The synthesis involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The synthesis of methyl benzoate, another component of MTAB, can be achieved by an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) .Scientific Research Applications
- Application : The crystal structure of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) , a derivative of the compound you mentioned, has been studied. It belongs to the centrosymmetric space group P2₁/c in a monoclinic crystal system. The crystal exhibits second harmonic conversion (SHC) properties, making it valuable for NLO applications .
Nonlinear Optical Materials
Bioactive Precursor in Organic Synthesis
Safety and Hazards
The safety data sheet for methyl benzoate, a related compound, indicates that it is a combustible liquid and is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wear protective gloves, clothing, and eye/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
methyl 4-[[2-[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-17-4-10-20(11-5-17)34(31,32)27(23(30)26-14-12-25(2)13-15-26)16-21(28)24-19-8-6-18(7-9-19)22(29)33-3/h4-11H,12-16H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKOZYUNKCQENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate |
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